[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate
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Overview
Description
Tigloylgomisin H is a naturally occurring dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis and Schisandra sphenanthera . This compound is known for its significant biological activities, including cytotoxicity against certain cancer cell lines . It is part of a larger group of lignans that have been traditionally used in herbal medicine for their various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tigloylgomisin H typically involves the extraction and isolation from the fruits of Schisandra chinensis . The dried fruits are soaked in 70% aqueous ethanol at room temperature for 24 hours. After filtration, the extract is concentrated to afford crude material . Repeated chromatographic separations on silica gel, octadecyl silica gel, and Sephadex LH-20 are then performed to isolate tigloylgomisin H .
Industrial Production Methods: the extraction and purification processes used in laboratory settings can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tigloylgomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions: Common reagents used in the reactions involving tigloylgomisin H include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed: The major products formed from the chemical reactions of tigloylgomisin H depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Tigloylgomisin H has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, tigloylgomisin H is investigated for its cytotoxic effects on cancer cells and its potential use in cancer prevention and treatment . Additionally, it has been shown to induce quinone reductase activity in liver cells, suggesting its role in liver cancer prevention .
Mechanism of Action
The mechanism of action of tigloylgomisin H involves the upregulation of phase II detoxifying enzymes through the Nrf2-ARE pathway . This pathway is crucial for cellular defense against oxidative stress and carcinogens. Tigloylgomisin H specifically induces the activity of quinone reductase, an enzyme involved in detoxification processes .
Comparison with Similar Compounds
Tigloylgomisin H is similar to other dibenzocyclooctadiene lignans such as angeloylgomisin H, benzoylgomisin H, and schisandrin . tigloylgomisin H is unique in its specific structural features and biological activities . For instance, while angeloylgomisin H and benzoylgomisin H also exhibit cytotoxic properties, tigloylgomisin H has a distinct mechanism of action through the Nrf2-ARE pathway .
List of Similar Compounds:- Angeloylgomisin H
- Benzoylgomisin H
- Schisandrin
- Schisandrol A
- Schisandrol B
Properties
Molecular Formula |
C28H36O8 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28+/m0/s1 |
InChI Key |
ZSAUXCVJDYCLRS-UKKUVLBLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Origin of Product |
United States |
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